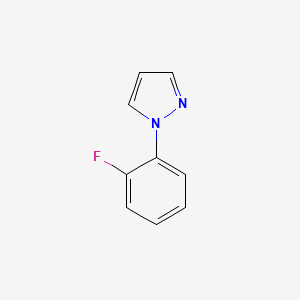

1-(2-氟苯基)-1H-吡唑

描述

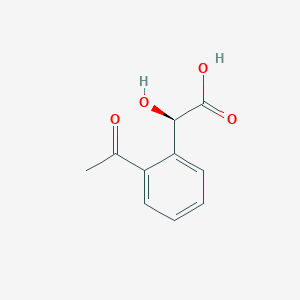

The compound "1-(2-fluorophenyl)-1H-pyrazole" is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a fluorophenyl group at the 1-position suggests potential for varied chemical properties and biological activities. Pyrazole derivatives have been extensively studied due to their diverse applications, including their use in photophysical studies, as antimicrobial agents, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of pyrazole derivatives can involve multi-step reactions, such as the Vilsmeier-Haack reaction, to introduce various substituents into the pyrazole ring . Additionally, the Gewald synthesis technique has been employed to create substituted thiophenes, which can be further reacted with pyrazole aldehydes to yield novel Schiff bases . The synthesis of these compounds is typically confirmed using techniques such as IR, NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been elucidated using X-ray diffraction (XRD), revealing details such as bond lengths, angles, and dihedral angles between the pyrazole and phenyl rings . Computational methods, such as density functional theory (DFT), have been used to optimize the molecular geometry and predict vibrational frequencies, which are then compared with experimental data .

Chemical Reactions Analysis

Pyrazole derivatives can act as directing groups for various chemical reactions, including copper-mediated C-H amidation and sulfonamidation . The presence of substituents like the fluorophenyl group can influence the reactivity and selectivity of these transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. Photophysical properties such as absorption and emission spectra, quantum yields, and electron-transfer thermodynamics are affected by the nature of the substituents on the pyrazole ring . The electronic structure, including the energy ordering of the emissive and electron-transfer states, can be probed using computational analysis . The stability of the molecules, charge delocalization, and hyper-conjugative interactions can be studied through natural bonding orbital (NBO) analysis . Additionally, the potential for nonlinear optical applications is assessed by calculating the first hyperpolarizability .

科学研究应用

吡唑的合成

化合物“1-(2-氟苯基)-1H-吡唑”可以通过相应的内酰胺的1,3-偶极环加成反应合成 . 该方法包括2-氟苯胺与4-甲基-5-(吡啶-4-基)-4H-1,2,4-三唑-3-硫醇反应,然后加入苯甲酰氯.

生物活性

“1-(2-氟苯基)-1H-吡唑”已被证明对某些类型的癌细胞具有生物活性. 它通过抑制参与癌细胞生长和增殖的某些酶或途径发挥作用.

抗菌和抗真菌活性

该化合物还被证明可以抑制细菌和真菌的生长和增殖. 这使其成为开发新型抗菌和抗真菌剂的潜在候选药物.

凋亡诱导

“1-(2-氟苯基)-1H-吡唑”已被证明可以诱导癌细胞凋亡(程序性细胞死亡). 这可能在开发新的癌症治疗方法中发挥作用.

抗菌和抗真菌治疗的未来方向

还需要进行研究以探索其作为抗菌和抗真菌剂的潜力. 此外,还需要进行研究以充分了解其作用机制和潜在的副作用,以及其与其他药物或疗法联合使用的可能性.

安全和危害

未来方向

The future directions for “1-(2-fluorophenyl)-1H-pyrazole” could involve further exploration of its synthesis methods, as well as its potential applications in various fields. For instance, pyrazoles are known to exhibit a wide range of biological activities, suggesting potential applications in medicinal chemistry . Additionally, further studies could explore the properties and applications of various “1-(2-fluorophenyl)-1H-pyrazole” derivatives .

作用机制

Target of Action

Similar compounds are known to interact with various receptors and enzymes in the body

Mode of Action

It is known that similar compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can affect its interaction with its targets.

Biochemical Pathways

Similar compounds have been found to inhibit α-amylase, an enzyme involved in the breakdown of carbohydrates into glucose . This suggests that 1-(2-fluorophenyl)-1H-pyrazole may have potential effects on carbohydrate metabolism.

Result of Action

Similar compounds have been found to cause severe skin burns and eye damage, and may cause respiratory irritation . These effects are likely due to the compound’s corrosive nature.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-fluorophenyl)-1H-pyrazole. For example, the compound should be stored in a well-ventilated place and kept in a tightly closed container to maintain its stability . Additionally, the compound should be handled with care to avoid exposure to skin and eyes .

属性

IUPAC Name |

1-(2-fluorophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBJGOUCISMVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30607809 | |

| Record name | 1-(2-Fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30607809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35715-66-3 | |

| Record name | 1-(2-Fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30607809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid](/img/structure/B1342312.png)

![2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol](/img/structure/B1342315.png)

![Pyrimido[1,2-a]benzimidazol-4-ol](/img/structure/B1342327.png)